molecular formula C14H16N2O B12451147 {[2-(Benzyloxy)phenyl]methyl}hydrazine CAS No. 887594-34-5

{[2-(Benzyloxy)phenyl]methyl}hydrazine

Cat. No.: B12451147
CAS No.: 887594-34-5
M. Wt: 228.29 g/mol
InChI Key: GTLHKMXPRZADLC-UHFFFAOYSA-N
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Description

{[2-(Benzyloxy)phenyl]methyl}hydrazine is an organic compound that features a hydrazine functional group attached to a benzyl ether-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(Benzyloxy)phenyl]methyl}hydrazine typically involves the reaction of {[2-(Benzyloxy)phenyl]methyl}chloride with hydrazine hydrate under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[2-(Benzyloxy)phenyl]methyl}hydrazine can undergo oxidation reactions to form corresponding azides or nitroso compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Azides, nitroso compounds.

    Reduction: Amines.

    Substitution: Various substituted hydrazine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, {[2-(Benzyloxy)phenyl]methyl}hydrazine is used as a building block for the synthesis of more complex molecules. It can be employed in the preparation of hydrazones, which are valuable intermediates in the synthesis of heterocyclic compounds.

Biology

The compound has potential applications in the development of biologically active molecules. Hydrazine derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound can be used to design and synthesize new pharmaceuticals. Its hydrazine moiety can interact with various biological targets, potentially leading to the development of novel therapeutic agents.

Industry

The compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which {[2-(Benzyloxy)phenyl]methyl}hydrazine exerts its effects depends on its interaction with molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or the disruption of cellular processes. The benzyl ether group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Phenylhydrazine: A simpler hydrazine derivative with similar reactivity but lacking the benzyl ether group.

    Benzylhydrazine: Similar to {[2-(Benzyloxy)phenyl]methyl}hydrazine but without the phenyl ring substitution.

    2-(Benzyloxy)phenylhydrazine: Similar structure but with the hydrazine group directly attached to the phenyl ring.

Uniqueness

This compound is unique due to the presence of both the benzyl ether and hydrazine functional groups

Properties

CAS No.

887594-34-5

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

(2-phenylmethoxyphenyl)methylhydrazine

InChI

InChI=1S/C14H16N2O/c15-16-10-13-8-4-5-9-14(13)17-11-12-6-2-1-3-7-12/h1-9,16H,10-11,15H2

InChI Key

GTLHKMXPRZADLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2CNN

Origin of Product

United States

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